molecular formula C21H24ClN5O4 B2641241 3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-85-3

3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2641241
CAS RN: 919041-85-3
M. Wt: 445.9
InChI Key: TVRGUBGYNWBOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24ClN5O4 and its molecular weight is 445.9. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Binding Studies

  • The purine derivative, similar to the one mentioned, was analyzed using transferred NOE experiments to understand its structure and binding with herpes simplex virus thymidine kinase. These experiments provided insights into the substrate's conformation in both free and bound states (Czaplicki et al., 1996).

Synthesis and Antiviral Activity

  • Synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides, related to the chemical , revealed moderate activity against rhinoviruses at non-toxic levels. This study offers insights into the chemical synthesis and potential antiviral applications (Kim et al., 1978).

Molecular Modifications for Drug Development

  • Research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, chemically similar to the compound , focused on modifying its structure to improve potency and hydrophilicity. This study provides insights into molecular modifications for developing selective antagonists (Baraldi et al., 2008).

Interaction Studies with DNA

  • Research identified the formation of specific DNA adducts, such as etheno-deoxyadenosine and etheno-deoxycytidine, upon exposure of liver DNA to vinyl chloride. This study contributes to understanding the interaction of similar purine derivatives with DNA and their potential role in oncogenicity (Green & Hathway, 1978).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O4/c1-13-14(2)27-17-18(23-20(27)25(13)7-9-31-10-8-28)24(3)21(30)26(19(17)29)12-15-5-4-6-16(22)11-15/h4-6,11,28H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRGUBGYNWBOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626488

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